N-(3,4-difluorophenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
Description
N-(3,4-difluorophenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to an imidazole ring, with a 3,4-difluorophenyl and a propan-2-yl substituent. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.
Properties
Molecular Formula |
C12H13F2N3O2S |
|---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-1-propan-2-ylimidazole-4-sulfonamide |
InChI |
InChI=1S/C12H13F2N3O2S/c1-8(2)17-6-12(15-7-17)20(18,19)16-9-3-4-10(13)11(14)5-9/h3-8,16H,1-2H3 |
InChI Key |
YAJLFKYYLFFIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the imidazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the 3,4-difluorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction using 3,4-difluoronitrobenzene and subsequent reduction of the nitro group to an amine.
Incorporation of the Propan-2-yl Group: This step typically involves alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or catalytic hydrogenation, potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms of the 3,4-difluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The imidazole ring may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-difluorophenyl)amino]-N-(propan-2-yl)acetamide
- 2-[(3,4-difluorophenyl)amino]-N-(propan-2-yl)propanamide
Uniqueness
N-(3,4-difluorophenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and imidazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
